![molecular formula C12H11ClN2O2 B1484074 6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-92-9](/img/structure/B1484074.png)
6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CPETPD) is an organochlorine compound that is primarily used in scientific research applications. It is a heterocyclic compound that is synthesized through a condensation reaction between 4-chlorophenol and ethyl acetoacetate. This compound has been studied for its biochemical and physiological effects, as well as its potential use in lab experiments.
Scientific Research Applications
Crystal Structure and Molecular Interactions
- The crystal structure of derivatives has been analyzed, revealing specific molecular interactions and arrangements. The chlorophenyl ring forms a distinct dihedral angle with the tetrahydropyrimidine ring, indicating the molecule's three-dimensional conformation which could influence its chemical reactivity and interaction with biological targets (S. Bharanidharan et al., 2014).
Synthesis and Chemical Transformations
- A study detailed the facile synthesis of 6-hetaryl substituted derivatives, highlighting the compound's utility as a versatile precursor for synthesizing novel heterocyclic compounds with potential biological activities (Y. Volovenko et al., 2002).
- Another study reported on the ring cleavage reactions of derivatives under various conditions, showcasing the compound's reactivity towards forming diverse chemical structures, which could be explored for developing new chemical entities (T. Kinoshita et al., 1989).
Potential Biological Applications
- Research into the synthesis of tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents suggests that these compounds may exhibit antimicrobial activities, indicating their relevance in medicinal chemistry for drug development (J. Akbari et al., 2008).
Novel Compounds Synthesis
- A study highlighted a base-promoted cascade transformation of tetrahydropyrimidinones into novel tricyclic compounds, demonstrating the chemical versatility of the core structure and its potential for generating complex molecules with unique properties (A. Shutalev et al., 2010).
Physical and Chemical Properties
- Investigations into the density, viscosity, and ultrasonic properties of ethyl/methyl derivatives have provided insights into their solute-solvent interactions, which are essential for understanding the compound's behavior in different solvents and potential applications in solution chemistry (S. Bajaj & P. Tekade, 2014).
properties
IUPAC Name |
6-(4-chlorophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTAMSWEDYRJRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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